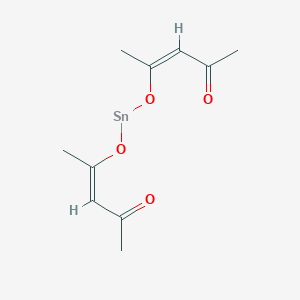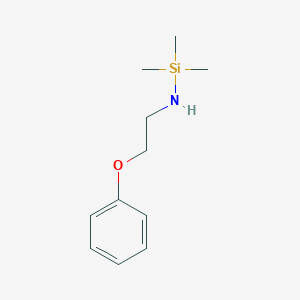
2-phenoxy-N-trimethylsilylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-trimethylsilylethanamine is a chemical compound that has been widely used in scientific research. It is a derivative of the neurotransmitter serotonin and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-phenoxy-N-trimethylsilylethanamine involves its binding to the serotonin 5-HT2A receptor. This binding activates the receptor, which leads to downstream signaling pathways that ultimately result in the biochemical and physiological effects of the compound.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-phenoxy-N-trimethylsilylethanamine include alterations in neurotransmitter release, changes in brain activity, and alterations in behavior. It has been shown to induce changes in visual perception, mood, and thought processes, which makes it useful in studying the effects of serotonin on the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-phenoxy-N-trimethylsilylethanamine in lab experiments is its potency and selectivity for the serotonin 5-HT2A receptor. This makes it a useful tool for studying the role of serotonin in the brain. However, one limitation is that its effects can be difficult to interpret, as they can be influenced by a variety of factors such as dose, route of administration, and individual differences in metabolism.
Zukünftige Richtungen
There are several future directions for research on 2-phenoxy-N-trimethylsilylethanamine. One area of interest is its potential use in treating psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in studying the neural mechanisms underlying consciousness and altered states of consciousness. Additionally, further research is needed to better understand the effects of the compound and how they can be modulated to achieve specific therapeutic outcomes.
Conclusion:
In conclusion, 2-phenoxy-N-trimethylsilylethanamine is a chemical compound that has been widely used in scientific research. It has a variety of biochemical and physiological effects and has been shown to be a useful tool for studying the role of serotonin in the brain. While there are limitations to its use, it has several potential future directions for research and could have important therapeutic applications in the future.
Synthesemethoden
2-phenoxy-N-trimethylsilylethanamine can be synthesized through a multi-step process. The first step involves the reaction of 2-bromoethanol with sodium hydride to form 2-hydroxyethyl bromide. This is followed by the reaction of 2-hydroxyethyl bromide with phenoxytrimethylsilane to form 2-phenoxy-N-trimethylsilylethanol. The final step involves the reaction of 2-phenoxy-N-trimethylsilylethanol with thionyl chloride to form 2-phenoxy-N-trimethylsilylethanamine.
Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-trimethylsilylethanamine has been used in a variety of scientific research applications. It has been shown to be a potent and selective serotonin 5-HT2A receptor agonist, which makes it useful in studying the role of serotonin in the brain. It has also been used in studies of the mechanisms underlying the effects of psychedelic drugs, as it can induce similar effects to those seen with these drugs.
Eigenschaften
CAS-Nummer |
16654-69-6 |
|---|---|
Produktname |
2-phenoxy-N-trimethylsilylethanamine |
Molekularformel |
C11H19NOSi |
Molekulargewicht |
209.36 g/mol |
IUPAC-Name |
2-phenoxy-N-trimethylsilylethanamine |
InChI |
InChI=1S/C11H19NOSi/c1-14(2,3)12-9-10-13-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
InChI-Schlüssel |
MRYWAIDSJPIBFY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NCCOC1=CC=CC=C1 |
Kanonische SMILES |
C[Si](C)(C)NCCOC1=CC=CC=C1 |
Synonyme |
N-(2-Phenoxyethyl)trimethylsilylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



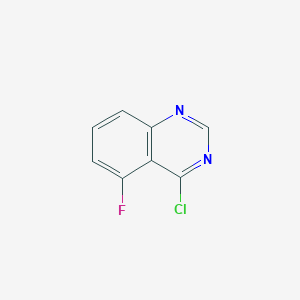
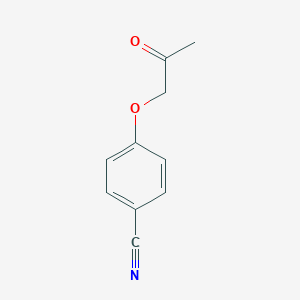
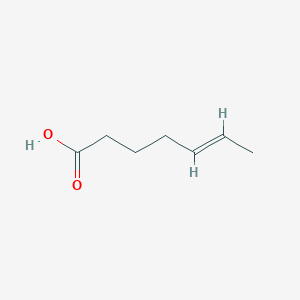
![[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine](/img/structure/B97047.png)
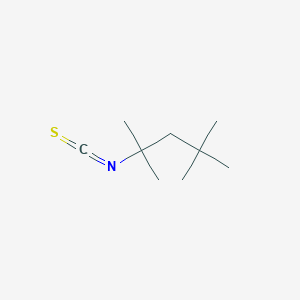
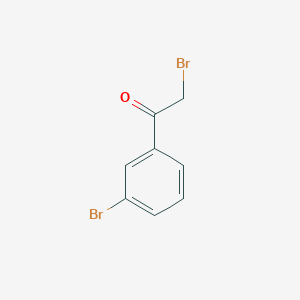
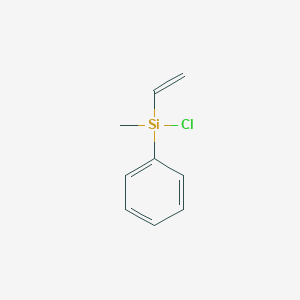
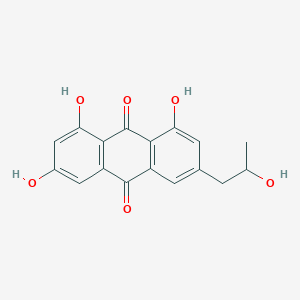
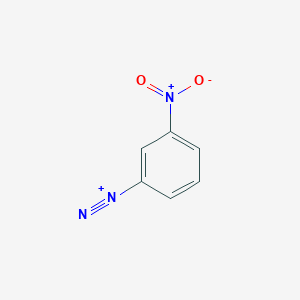
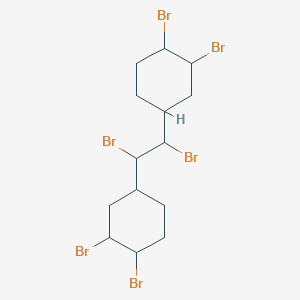
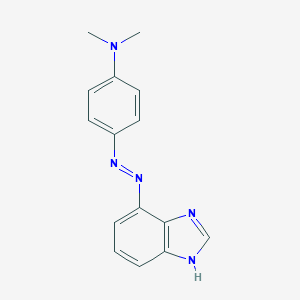
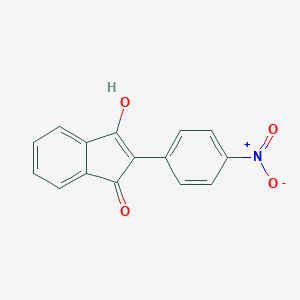
![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)
